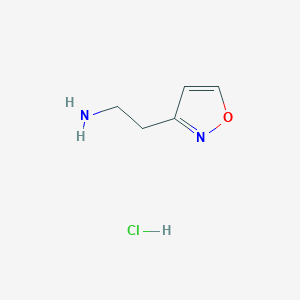

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(1,2-oxazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-3-1-5-2-4-8-7-5;/h2,4H,1,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFKITWOYQTYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314902-00-5 | |

| Record name | 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride

Introduction: The Significance of the Isoxazole Moiety in Drug Discovery

For researchers, scientists, and professionals in drug development, the isoxazole ring is a privileged scaffold. This five-membered aromatic heterocycle, containing adjacent oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry, appearing in a range of approved therapeutics. Its utility stems from its ability to participate in various biological interactions and its favorable physicochemical properties, which can enhance the drug-like characteristics of a molecule. Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

This guide focuses on a specific, yet versatile, building block: 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. The presence of a primary amine group on the ethanamine side chain provides a reactive handle for medicinal chemists to elaborate the core structure, enabling the synthesis of diverse compound libraries for hit-to-lead optimization. The hydrochloride salt form is typically employed to improve solubility and stability, crucial parameters in drug development.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of this compound is presented below. It is important to note that while some properties can be calculated or inferred from similar structures, others require empirical determination.

| Property | Value / Predicted Value | Source / Method |

| Chemical Structure |  | - |

| IUPAC Name | 2-(1,2-Oxazol-3-yl)ethan-1-amine;hydrochloride | - |

| Molecular Formula | C₅H₉ClN₂O | Calculated |

| Molecular Weight | 148.59 g/mol | Calculated |

| Appearance | White to off-white crystalline solid (Predicted) | General knowledge of amine hydrochlorides |

| Melting Point | To be determined experimentally | See Protocol 1 |

| Boiling Point | Decomposes before boiling (Predicted) | General knowledge of amine hydrochlorides |

| Solubility | Soluble in water; solubility in organic solvents to be determined | See Protocol 2 |

| pKa | To be determined experimentally | See Protocol 3 |

Experimental Protocols for Physical Property Determination

The following section details the step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each experimental choice is provided to ensure a thorough understanding of the process.

Protocol 1: Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For amine hydrochlorides, this is often a decomposition temperature rather than a true melting point.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting range.

-

Precise Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) near the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. Any signs of decomposition, such as darkening of the sample, should also be noted.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a crystalline solid.

Protocol 2: Solubility Assessment

Understanding the solubility profile of a compound is fundamental for its application in drug delivery and formulation. As a hydrochloride salt, high aqueous solubility is expected.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be chosen, including water, methanol, ethanol, dichloromethane, and acetone.

-

Qualitative Assessment: To a test tube containing approximately 1 mg of the compound, add 1 mL of the solvent. Observe for dissolution at room temperature with agitation.

-

Semi-Quantitative Assessment (for soluble cases): If the compound dissolves, add small, known additional amounts of the solute to the solvent until saturation is reached. This provides an estimate of solubility (e.g., >100 mg/mL).

-

pH-Dependent Aqueous Solubility: For a more in-depth analysis relevant to physiological conditions, the solubility in aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) should be determined. A common method is the shake-flask method followed by quantification of the dissolved compound using UV-Vis spectroscopy or HPLC.

Diagram of Solubility Testing Workflow

An In-depth Technical Guide to 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride: A Versatile Synthon in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride, a heterocyclic building block with significant potential in drug discovery and development. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and this particular derivative offers a reactive primary amine for further functionalization, making it a valuable starting material for the synthesis of a wide range of biologically active compounds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its successful integration into a multitude of drug candidates. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The stability of the isoxazole ring and its capacity to serve as a bioisosteric replacement for other functional groups further enhance its utility in medicinal chemistry.[4]

This guide focuses on the hydrochloride salt of 2-(1,2-oxazol-3-yl)ethan-1-amine, providing a detailed examination of its chemical structure, synthesis, and potential applications as a key intermediate in the development of next-generation pharmaceuticals.

Physicochemical Properties and Structural Elucidation

Chemical Structure:

The chemical structure of this compound consists of an ethylamine substituent at the 3-position of a 1,2-oxazole ring, with the amine group protonated to form the hydrochloride salt.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂O | [5] |

| Molecular Weight | 148.59 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for amine hydrochlorides |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| InChIKey | GJHDTCHKZVZFHR-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CON=C1CCN.Cl | [5] |

Synthesis and Mechanistic Insights

The synthesis of 3-substituted isoxazoles can be achieved through various synthetic routes, with the [3+2] cycloaddition of nitrile oxides with alkynes being a prominent method.[6][7] An alternative and efficient approach involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine.[6][8]

A plausible and efficient synthetic pathway for this compound is outlined below. This multi-step synthesis prioritizes the use of readily available starting materials and employs robust reaction conditions.

Figure 2: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1: Oxidation: The oxidation of propargyl alcohol to propynal is a critical first step. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing over-oxidation.

-

Step 2: 1,4-Conjugate Addition: The introduction of the amine functionality is achieved through a conjugate addition of a protected amine. The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions with the aldehyde.

-

Step 3: Cyclocondensation: The formation of the isoxazole ring is the key step. The reaction of the α,β-unsaturated aldehyde with hydroxylamine hydrochloride in the presence of a base proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the 3-substituted isoxazole.[8]

-

Step 4: Salt Formation: The final step involves the deprotection of the amine (if a protecting group was used) and subsequent treatment with hydrochloric acid to form the stable and more easily handled hydrochloride salt.

Comprehensive Characterization Protocols

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.[9][10][11] The following spectroscopic techniques are essential for its structural elucidation.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the isoxazole ring protons, and the two methylene groups of the ethylamine side chain. The amine protons will likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the isoxazole ring and the ethylamine side chain. |

| FT-IR | Characteristic peaks for N-H stretching (amine salt), C=N and C=C stretching (isoxazole ring), and N-O stretching. |

| Mass Spec. | A molecular ion peak corresponding to the free base [M+H]⁺. |

Detailed Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the molecule.

Applications in Drug Discovery: A Versatile Building Block

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2][3] The primary amine serves as a handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse functionalities.

Given the wide range of biological activities associated with isoxazole-containing compounds, this building block can be utilized in the development of novel agents for various therapeutic areas.[1][2][12] For instance, it could be a key component in the synthesis of novel kinase inhibitors for cancer therapy or new antibacterial agents to combat drug-resistant pathogens.

Figure 3: Hypothetical signaling pathway illustrating the mechanism of action of a kinase inhibitor derived from an isoxazole scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.[13] In general, it is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of a reactive primary amine make it an attractive starting material for the development of novel therapeutic agents. The proven track record of the isoxazole scaffold in drug discovery further underscores the potential of this compound to contribute to the advancement of pharmaceutical research. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this promising chemical entity in their drug development endeavors.

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).

- Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles | Organic Letters - ACS Publications. (2009, August 6).

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).

- Isoxazole synthesis - Organic Chemistry Portal. (n.d.).

- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.).

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (n.d.).

- The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (2018, May).

- One Pot Synthesis of 3-Chloro-5-Substituted Isoxazoles by 1,3-Dipolar Cycloaddition. (n.d.).

- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (2024, June 30).

- Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.).

- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.).

- This compound - PubChemLite. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 27).

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C5H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijcrt.org [ijcrt.org]

- 10. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride (CAS Number: 1314902-00-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring an isoxazole ring linked to an ethanamine side chain. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its versatile biological activities.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthesis pathway, analytical characterization, potential applications in drug discovery, and essential safety and handling protocols.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in drug discovery. This is attributed to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antidepressant effects.[1][2] Consequently, this compound, as a functionalized isoxazole derivative, represents a valuable building block for the synthesis of novel bioactive molecules. The primary amine group of the ethanamine side chain offers a reactive handle for straightforward chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1314902-00-5 | [3] |

| Molecular Formula | C₅H₉ClN₂O | PubChem |

| Molecular Weight | 148.59 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in water.[4] | [4] |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| pKa (predicted) | 9.5 (most basic) | ChemAxon |

Proposed Synthesis and Purification

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of But-3-yn-1-ol oxime

-

To a stirred solution of 3-butyn-1-ol (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(2-Hydroxyethyl)isoxazole

-

Dissolve the crude but-3-yn-1-ol oxime (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution, maintaining the temperature below 30 °C.

-

After the addition is complete, add pyridine (1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(2-hydroxyethyl)isoxazole.

Step 3: Synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine

-

Dissolve 3-(2-hydroxyethyl)isoxazole (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of mesyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate.

-

Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

-

Heat the mixture to 80 °C and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate to yield the crude azide.

-

Dissolve the crude azide in methanol and add palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude 2-(1,2-oxazol-3-yl)ethan-1-amine.

Step 4: Formation of this compound

-

Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization (Expected)

Due to the lack of publicly available experimental spectra, this section provides an overview of the expected analytical data for this compound based on its chemical structure.

Diagram of Key Structural Features for Spectral Interpretation

Caption: Key structural features and their expected corresponding signals in NMR and IR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isoxazole ring protons, typically with one proton (H-5) appearing at a lower field (~8.5 ppm) and the other (H-4) at a higher field (~6.5 ppm), both as doublets. The two methylene groups of the ethyl chain would likely appear as two triplets around 3.0-3.2 ppm. The protons of the ammonium group would likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule. The two carbons of the isoxazole ring are expected in the aromatic region, while the two aliphatic carbons of the ethyl chain will be at a higher field.

-

Mass Spectrometry (MS): The mass spectrum (ESI+) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 113.07.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad absorption in the range of 3000-2800 cm⁻¹ would be indicative of the N-H stretching of the ammonium salt. Aliphatic C-H stretching vibrations are expected around 2950-2850 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring would likely appear in the 1600-1500 cm⁻¹ region.

Applications in Research and Drug Discovery

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry. The isoxazole core is a key component in a number of approved drugs, and its derivatives are actively being investigated for a wide array of therapeutic targets.[1][2][7]

-

Scaffold for Novel Therapeutics: The primary amine handle allows for the straightforward synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and reductive amination. This enables the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[1]

-

Potential as an FLT3 Inhibitor Precursor: Research has shown that oxazol-2-amine derivatives can act as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[8][9] The structural similarity of the core of the title compound suggests its potential as a starting material for the synthesis of novel FLT3 inhibitors.

-

Fragment-Based Drug Discovery: Given its relatively small size and the presence of a key pharmacophore (isoxazole) and a reactive functional group (amine), this compound could be a valuable fragment in fragment-based drug discovery (FBDD) campaigns to identify new lead compounds for various biological targets.

Safety, Handling, and Storage

Based on available safety data sheets (SDS) for this and structurally similar compounds, this compound should be handled with care in a laboratory setting.[4][10]

-

Hazard Identification: The compound may be harmful if swallowed, cause skin irritation, and potentially cause an allergic skin reaction. It may also cause serious eye irritation.[4][11]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][10][11] Work in a well-ventilated area or under a chemical fume hood.[10][11]

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

If swallowed: Rinse mouth and seek medical attention.[4]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Chemical Compatibility: As an amine hydrochloride, it is a salt of a weak base and a strong acid. It should be considered incompatible with strong bases, which would liberate the free amine. It may also be incompatible with strong oxidizing agents.

Conclusion

This compound is a valuable, yet not extensively characterized, chemical entity. Its combination of the medicinally relevant isoxazole scaffold and a synthetically versatile primary amine function makes it a promising building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic approach, and an outline of its expected analytical characteristics and potential applications. As with any chemical compound, it is imperative to handle it with appropriate safety precautions in a controlled laboratory environment. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

-

SAFETY DATA SHEET. (2021, August 3). VPG Sensors. Retrieved from [Link]

-

Al-Tel, T. H. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

- Processes for preparing 3-amino-isoxazoles. (1966). Google Patents.

-

Chobe, P., Tupare, S., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerf. Res. App. Chem., 14, 2024, 452. Retrieved from [Link]

-

ResearchGate. Schematic diagram for the synthesis route for isoxazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. Retrieved from [Link]

-

Cole-Parmer. Chemical Compatibility Chart. Retrieved from [Link]

-

Kim, H. Y., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. Retrieved from [Link]

-

PubChemLite. This compound. Retrieved from [Link]

- United States Patent. (2017, December 22). Google Patents.

- United States Patent. (1991, June 27). Google Patents.

- United States Patent. (2006, October 10). Google Patents.

- United States Patent Application Publication. (2011, April 22). Google Patents.

-

MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(1), 179. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

Kim, H. Y., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Retrieved from [Link]

-

Ioffe, D. S., et al. (2021). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 26(23), 7335. Retrieved from [Link]

-

ResearchGate. The recent progress of isoxazole in medicinal chemistry | Request PDF. Retrieved from [Link]

-

Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

- Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof. (2019). Google Patents.

-

You, H., et al. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research. Retrieved from [Link]

-

Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1957-1964. Retrieved from [Link]

-

United Filtration Systems. Chemical Compatibility Chart. Retrieved from [Link]

-

University of Florida. Chemical Compatibility Table. Retrieved from [Link]

-

PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1314902-00-5|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.fr [fishersci.fr]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. nsel.cee.illinois.edu [nsel.cee.illinois.edu]

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Assessment of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

A Foreword for the Researcher

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a fundamental physicochemical property that governs the developability of a new chemical entity. For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream.[2] Poor solubility can lead to low bioavailability, variability in patient response, and significant challenges in formulation development.

This guide will focus on two key types of solubility assessment:

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[2][3] It is a high-throughput screening method used in the early stages of drug discovery to quickly identify compounds with potential solubility liabilities.[2][4]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[2][5][6] This is a more time- and resource-intensive measurement, typically reserved for lead optimization and pre-formulation stages.[2][7]

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[8][9][10] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[11]

Physicochemical Profile of this compound

A thorough understanding of the compound's structure is essential for predicting its solubility behavior.

Table 1: Compound Identification and Predicted Properties

| Property | Value/Prediction | Source |

| IUPAC Name | 2-(1,2-oxazol-3-yl)ethan-1-amine;hydrochloride | - |

| CAS Number | 1314902-00-5 | [1] |

| Molecular Formula | C₅H₉ClN₂O | [1] |

| Molecular Weight | 148.59 g/mol | [1] |

| Predicted Nature | Salt of a weak base and a strong acid | General Chemical Principles |

| Expected pH-Solubility Profile | Higher solubility at lower pH | [12][13] |

As the hydrochloride salt of a primary amine, 2-(1,2-Oxazol-3-yl)ethan-1-amine is expected to be more soluble in acidic to neutral aqueous solutions where the amine group is protonated (R-NH₃⁺).[14][15] At higher pH values, it will convert to the free base (R-NH₂), which is likely to be less soluble.[13] The isoxazole ring, while contributing to the molecule's overall polarity, also has hydrophobic characteristics that will influence its solubility in both aqueous and organic media.

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., purified water, 0.1 N HCl, phosphate-buffered saline at various pH levels). Ensure that undissolved solid is visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7][16]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the supernatant from the solid by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Kinetic Solubility Determination

Kinetic solubility is often assessed using methods like nephelometry, which measures turbidity to detect precipitation.[18][19][20]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[7] The solubility is determined by identifying the highest concentration at which no precipitation is observed, often measured by light scattering (nephelometry) or by analyzing the concentration in the supernatant after centrifugation.[7][18]

Data Presentation and Interpretation

The collected solubility data should be organized in a clear and concise manner to facilitate analysis and comparison.

Table 2: Template for Solubility Data of this compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| Purified Water | ~5-6 (measured) | 25 | Shake-Flask | ||

| 0.1 N HCl | 1.2 | 25 | Shake-Flask | ||

| PBS | 6.8 | 25 | Shake-Flask | ||

| PBS | 7.4 | 25 | Shake-Flask | ||

| PBS | 7.4 | 37 | Shake-Flask | ||

| PBS | 7.4 | 25 | Kinetic | ||

| Ethanol | N/A | 25 | Shake-Flask | ||

| Propylene Glycol | N/A | 25 | Shake-Flask |

Visualizing Experimental Workflows and Chemical Principles

Diagrams are invaluable for illustrating complex processes and relationships.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: pH Effect on Amine Hydrochloride Solubility.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to determining the solubility of this compound. By following these protocols, researchers can generate the essential data needed to assess its potential for further development. A comprehensive understanding of how factors like pH, temperature, and solvent composition influence solubility will be critical for formulation design and for predicting the in vivo behavior of this promising isoxazole derivative.

References

-

Wikipedia. (2023). Biopharmaceutics Classification System. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Kumar, M., & Kumar, A. (2021). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews, 3(1), 1-18. Retrieved from [Link]

-

GSC Online Press. (2021). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 16(3), 1-10. Retrieved from [Link]

-

YouTube. (2021). pH and Solubility. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing. Retrieved from [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

National Institutes of Health. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3583. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

National Institutes of Health. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Drug Design, Development and Therapy, 15, 2935–2952. Retrieved from [Link]

-

protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

University of York. (n.d.). Solubility and pH of amines. Retrieved from [Link]

-

Rama University. (n.d.). Biopharmaceutical Classification System [BCS]. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Semantic Scholar. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

-

MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Retrieved from [Link]

-

YouTube. (2023). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1314902-00-5 | 2-(1,2-oxazol-3-yl)ethan-1-amine.... Retrieved from [Link]

Sources

- 1. 1314902-00-5|this compound|BLD Pharm [bldpharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ramauniversity.ac.in [ramauniversity.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. issr.edu.kh [issr.edu.kh]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. rheolution.com [rheolution.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. bmglabtech.com [bmglabtech.com]

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride molecular weight

An In-Depth Technical Guide to 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a five-membered oxazole ring linked to an ethanamine side chain. The oxazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. The presence of a primary amine group provides a reactive handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules and potential drug candidates.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the compound's physicochemical properties, outlines a robust synthetic pathway, describes essential analytical methods for characterization, and provides critical safety and handling information. The methodologies are presented with an emphasis on the underlying chemical principles to provide not just procedural steps, but a deeper understanding of the experimental design.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its application in research and development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.

Chemical Structure

The structure consists of an isoxazole ring (specifically, a 1,2-oxazole) substituted at the 3-position with an ethylamine group.

Caption: Chemical structure of this compound.

Quantitative Data and Identifiers

The following table summarizes key identifiers and calculated physicochemical properties for the compound.

| Property | Value | Source/Method |

| IUPAC Name | 2-(1,2-Oxazol-3-yl)ethan-1-aminium chloride | IUPAC Nomenclature |

| Molecular Formula | C₅H₉ClN₂O | - |

| Molecular Weight | 148.59 g/mol | Calculated |

| Monoisotopic Mass (Free Base) | 112.06366 Da | PubChemLite[1] |

| SMILES (Free Base) | C1=CON=C1CCN | PubChemLite[1] |

| InChIKey (Free Base) | GJHDTCHKZVZFHR-UHFFFAOYSA-N | PubChemLite[1] |

| Physical Form | Expected to be a crystalline solid | Analogous Compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | Chemical Principles |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis begins with a commercially available starting material and proceeds through a nitrile intermediate. This approach is advantageous as the reduction of nitriles to primary amines is a high-yielding and well-documented transformation.

Caption: Proposed workflow for the synthesis of the target compound.

Causality of Experimental Choices:

-

Step 1 (Nitrile Formation): The use of sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a standard method for nucleophilic substitution of an alkyl halide. DMSO effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion to displace the bromide.

-

Step 2 (Nitrile Reduction): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Alternatively, catalytic hydrogenation (H₂ over Palladium on Carbon) offers a milder, safer, and often cleaner method, which is preferable in many laboratory and industrial settings.

-

Step 3 (Salt Formation): The free base is often an oil and can be difficult to purify and handle. Converting it to the hydrochloride salt by reacting it with hydrochloric acid in a non-polar solvent like diethyl ether induces precipitation of a stable, crystalline solid, which simplifies purification by recrystallization and improves shelf-life.[2]

Experimental Protocol (Illustrative)

This protocol details the final two steps of the synthesis: the reduction of the nitrile and the subsequent hydrochloride salt formation.

A. Reduction of 2-(1,2-Oxazol-3-yl)acetonitrile

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-(1,2-Oxazol-3-yl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude free base, 2-(1,2-oxazol-3-yl)ethan-1-amine.

B. Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a solvent system like ethanol/ether.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Workflow for the analytical characterization and validation.

Summary of Analytical Techniques

The following table outlines the key analytical methods and their expected outcomes for validating the final product.

| Technique | Purpose | Expected Results |

| ¹H NMR (Proton NMR) | Structural Elucidation | Signals corresponding to the oxazole ring protons (aromatic region), two distinct methylene (-CH₂-) groups (aliphatic region), and a broad signal for the ammonium (-NH₃⁺) protons. |

| ¹³C NMR (Carbon NMR) | Carbon Skeleton Confirmation | Peaks for the carbons of the oxazole ring and the two unique carbons of the ethyl side chain. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the free base ([M+H]⁺) at m/z ≈ 113.07.[1] Fragmentation patterns should be consistent with the structure. |

| HPLC (High-Performance Liquid Chrom.) | Purity Assessment and Quantification | A single major peak indicating high purity (>95%). A standard method would use a C18 column with a mobile phase of acetonitrile and water with an acidic modifier.[3] |

| Melting Point Analysis | Physical Property and Purity Confirmation | A sharp and defined melting point range, characteristic of a pure crystalline solid. |

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, hazard assessment can be made based on structurally related compounds.[4][5] Amine hydrochlorides of this type are typically irritants.

Potential Hazards (based on analogs):

-

H335: May cause respiratory irritation.[4]

Safe Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat at all times.[8][9]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[7]

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, grounded in established chemical principles. By following the detailed protocols and safety guidelines, researchers can confidently produce and utilize this compound as a building block for the development of novel molecules and therapeutic agents. The emphasis on analytical validation ensures the scientific integrity of any subsequent research.

References

-

PubChemLite. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480390, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. [Link]

-

Patel, R. B., et al. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]

- Google Patents. (2009). CN101417985B - Method for synthesizing 2-amino thizaoline.

-

Semantic Scholar. (2022). Quantitative Analysis of Abamectin, Albendazole, Levamisole HCl and Closantel in Q-DRENCH Oral Suspension Using a Stability-Indi. [Link]

Sources

- 1. PubChemLite - this compound (C5H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. Buy 2-(1H-Indazol-3-yl)ethanamine hydrochloride | 1258504-46-9 [smolecule.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemical-label.com [chemical-label.com]

- 5. 2-[(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride | 2648994-25-4 [sigmaaldrich.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.fr [fishersci.fr]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Oxazole Scaffold: A Privileged Motif in the Quest for Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have positioned it as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by oxazole-containing compounds. We delve into the molecular mechanisms underpinning their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide is designed to be a practical resource, offering not only a thorough review of the field but also detailed, field-proven experimental protocols for the evaluation of these compounds. By bridging the gap between theoretical knowledge and practical application, we aim to empower researchers to accelerate the discovery and development of next-generation oxazole-based therapeutics.

Introduction: The Enduring Significance of the Oxazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the oxazole moiety holds a place of distinction.[1][2][3] Its presence in numerous natural products and clinically approved drugs underscores its importance in molecular recognition and interaction with biological targets.[2][3] The oxazole ring system, with its unique arrangement of heteroatoms, is capable of participating in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for high-affinity binding to enzymes and receptors.[3][4]

This guide will navigate the multifaceted biological landscape of oxazole derivatives, moving beyond a simple cataloging of activities to provide a deeper understanding of their mechanisms of action and the experimental methodologies required for their robust evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Oxazole-containing compounds have emerged as a promising class of therapeutics, demonstrating the ability to interfere with multiple pathways essential for tumor growth and survival.[1][2][5]

Mechanisms of Anticancer Action

Oxazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key proteins and pathways that are dysregulated in cancer cells.

-

Tubulin Polymerization Inhibition: A significant number of oxazole-based compounds function as antimitotic agents by disrupting microtubule dynamics.[4][6] They bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[4]

-

Inhibition of Signaling Pathways:

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[7] Certain oxazole derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, thereby blocking its downstream signaling.[7][8]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation-associated cancers.[2][9] Oxazole-containing molecules can inhibit the activation of NF-κB, often by preventing the degradation of its inhibitor, IκBα.[10][11]

-

-

Enzyme Inhibition: Oxazole derivatives can also target various enzymes that are crucial for cancer cell survival, such as protein kinases and histone deacetylases (HDACs).[1]

Quantitative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected oxazole-containing compounds against various cancer cell lines, with potency often expressed as the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50).

| Compound Class | Example Compound | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |

| 1,3-Oxazole Sulfonamides | Compound 16 | Leukemia (CCRF-CEM) | 0.0488 | Tubulin Polymerization Inhibition | [6] |

| Thio-analogue of CA-4 | [1][12]Oxazole 14 | Murine Hepatocellular Carcinoma (H22) | 0.39 (Tubulin Polymerization) | Tubulin Polymerization Inhibition | [4] |

| Pyrazole-oxadiazole conjugates | Compound 11a | Human Breast Cancer (MCF-7) | 1.5 | Tubulin Polymerization Inhibition | [13] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the oxazole-containing compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Xenograft models are instrumental in evaluating the in vivo antitumor efficacy of novel compounds.[14][15][16]

Principle: Human tumor cells are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time.

Step-by-Step Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign the mice to treatment and control groups. Administer the oxazole-containing compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Visualizing Anticancer Mechanisms

Caption: Mechanisms of anticancer action of oxazole compounds.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Oxazole-containing compounds, both from natural and synthetic origins, have demonstrated significant potential as antimicrobial agents.[1][2][17]

Spectrum of Antimicrobial Activity

Oxazole derivatives have shown activity against a broad range of pathogens, including:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[18]

-

Gram-negative bacteria: Including Escherichia coli and Klebsiella pneumoniae.[18]

-

Fungi: Such as Aspergillus niger and Candida albicans.[18]

-

Mycobacteria: Including Mycobacterium tuberculosis.[1]

Quantitative Analysis of Antimicrobial Potency

The antimicrobial activity of oxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in diffusion assays.

| Compound Type | Example Compound | Microorganism | Zone of Inhibition (mm) at 100mg/well | Reference |

| Oxazole Derivative | Compound 6 | Staphylococcus aureus | 21 | [18] |

| Oxazole Derivative | Compound 6 | Klebsiella pneumoniae | 22 | [18] |

Experimental Protocols for Antimicrobial Activity Evaluation

This method is a widely used technique to screen for antimicrobial activity.[19][20][21][22]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism and pour it into sterile Petri dishes.

-

Well Creation: Once the agar has solidified, create wells of a uniform diameter (e.g., 6 mm) using a sterile borer.

-

Compound Addition: Add a fixed volume of the oxazole-containing compound solution (at a known concentration) to each well. A solvent control and a positive control (a known antibiotic) should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Visualizing the Antimicrobial Workflow

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxazole-containing compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[1][2][14]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[23] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several oxazole derivatives have been identified as selective inhibitors of COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[23]

Experimental Protocol for In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[23]

Principle: The peroxidase activity of COX-2 is monitored by the appearance of an oxidized colorimetric substrate. Inhibition of this activity by the test compound is quantified.

Step-by-Step Protocol:

-

Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.

-

Inhibitor Addition: Add the oxazole-containing compound at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid (the natural substrate for COX) and a colorimetric substrate.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., HCl).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizing the COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by oxazole compounds.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that certain oxazole derivatives may possess neuroprotective properties.

Mechanisms of Neuroprotection

The neuroprotective effects of oxazole-containing compounds are thought to be multifactorial and may involve:

-

Anti-inflammatory effects: As discussed previously, the inhibition of inflammatory pathways in the brain can reduce neuronal damage.[9]

-

Antioxidant activity: Some oxazole derivatives can scavenge reactive oxygen species (ROS), which are implicated in neuronal cell death.

-

Modulation of signaling pathways: Inhibition of pathways such as NF-κB can protect neurons from apoptosis.[9]

Experimental Workflow for Evaluating Neuroprotective Effects In Vitro

This workflow outlines the general steps for assessing the neuroprotective potential of oxazole compounds in a cell-based model of neurotoxicity.[3][24][25][26]

Principle: Neuronal cells are exposed to a neurotoxin to induce cell death. The ability of the test compound to prevent or reduce this cell death is then measured.

Step-by-Step Workflow:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons.

-

Compound Pre-treatment: Treat the cells with the oxazole-containing compound for a specific period before inducing toxicity.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as glutamate, β-amyloid peptide, or 6-hydroxydopamine.

-

Co-incubation: Incubate the cells with both the neurotoxin and the test compound.

-

Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release (an indicator of cell death).

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the oxazole compound to determine the extent of neuroprotection.

Visualizing the Neuroprotection Workflow

Caption: In vitro workflow for evaluating neuroprotective activity.

Conclusion and Future Perspectives

The oxazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new bioactive compounds. The diverse range of biological activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, highlights the immense potential of this heterocyclic core. The continued exploration of the chemical space around the oxazole nucleus, guided by a deeper understanding of structure-activity relationships and mechanistic insights, will undoubtedly lead to the development of novel and more effective therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the rigorous evaluation of these next-generation oxazole-containing drug candidates, paving the way for their translation from the laboratory to the clinic.

References

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Journal of Pure and Applied Microbiology, 17(4), 1937-1944. [Link]

-

Jan, M. T., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14729. [Link]

-

Greene, L. M., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 802-808. [Link]

-

Chakraborty, S., et al. (2024). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. Journal of Integrative and Complementary Medicine, 30(12). [Link]

-

Yang, F., et al. (2018). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 15(4), 5434-5440. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Wang, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(35), 6045-6083. [Link]

-

Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(16), 3519-3543. [Link]

-

Ali, M. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 216, 106798. [Link]

-

Vashishth, H., et al. (2024). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1298, 137021. [Link]

-

Butini, S., et al. (2020). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry, 187, 111953. [Link]

-

Al-Salahi, R., et al. (2022). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

-

Ben-Lulu, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50830. [Link]

-

Zhang, Y., et al. (2021). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Frontiers in Pharmacology, 12, 742298. [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

Rampogu, S., et al. (2016). Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics. Molecular Cancer Therapeutics, 15(5), 794-805. [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Ali, M., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomedicines, 11(9), 2568. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

-

Arnst, C. R., et al. (2017). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 60(19), 8099-8113. [Link]

-

Atanasova, M., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(19), 6561. [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

-

Medical's Topic. (2019, February 18). NF-κB Pathway | Cell Survival Pathway [Video]. YouTube. [Link]

-

O'Donnell, J., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. International Journal of Molecular Medicine, 48(6), 223. [Link]

-

Rejo Jacob Joseph. (2020, November 1). Agar well diffusion assay [Video]. YouTube. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

Buck, A. K., et al. (2016). Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET. Oncotarget, 7(21), 31039-31051. [Link]

-

Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

ResearchGate. (n.d.). In vivo results on xenograft mouse model. [Link]

-

Singh, P., & Kaur, M. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

-

Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]

-

BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

-

Smith, K., et al. (2023). Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Yue, P., & Turkson, J. (2009). STAT3 SIGNALING: Anticancer Strategies and Challenges. Signal Transduction and Targeted Therapy, 4(2), 1-12. [Link]

-

Szychowska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. [Link]

-

Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]

-

Saini, M. K., et al. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 36(8), 3903-3908. [Link]

-

JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview [Video]. YouTube. [Link]

-